Fmoc-L-beta-Ala-Val-OH

Description

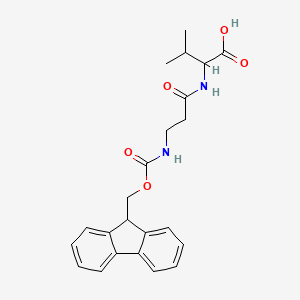

Fmoc-L-beta-Ala-Val-OH (CAS: 139928-72-6) is a dipeptide derivative consisting of β-alanine (a non-proteinogenic β-amino acid) and L-valine, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 410.46 g/mol . Key properties include a density of 1.236 g/cm³, a melting point of 196–200°C, and a predicted acid dissociation constant (pKa) of 3.43 . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under acidic conditions and its compatibility with automated synthesizers. The β-alanine residue introduces conformational flexibility and resistance to enzymatic degradation compared to α-amino acid-based peptides .

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) |

InChI Key |

CIYBJDZZFNTZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Ala-Val-OH typically involves the protection of the amino group of beta-alanine with a fluorenylmethyloxycarbonyl group, followed by coupling with valine. The process can be summarized as follows:

Protection of Beta-Alanine: Beta-alanine is dissolved in a basic solution, such as sodium carbonate, and reacted with fluorenylmethyloxycarbonyl chloride in an organic solvent like dioxane.

Coupling with Valine: The protected beta-alanine (Fmoc-beta-Ala-OH) is then coupled with valine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of beta-alanine are protected using fluorenylmethyloxycarbonyl chloride.

Automated Coupling: Automated peptide synthesizers are used to couple the protected beta-alanine with valine, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-Ala-Val-OH undergoes several types of chemical reactions, including:

Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20%) is commonly used for removing the fluorenylmethyloxycarbonyl group.

Coupling: DIC and HOBt in an organic solvent are used for coupling reactions.

Major Products Formed

Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields L-beta-Ala-Val-OH.

Coupling: Coupling with other amino acids forms longer peptide chains.

Scientific Research Applications

Fmoc-L-beta-Ala-Val-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-L-beta-Ala-Val-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds .

Comparison with Similar Compounds

Fmoc-L-beta-Ala-Val-OH vs. Fmoc-Val-Ala-OH

- In contrast, Fmoc-Val-Ala-OH adopts conventional α-helical or β-sheet conformations, making it suitable for mimicking natural peptides .

This compound vs. Fmoc-beta-Ala-OH

- Synthetic Considerations: Fmoc-beta-Ala-OH is often a contaminant in Fmoc-protected α-amino acids, necessitating stringent quality control during SPPS . This compound, while synthetically valuable, requires specialized purification (e.g., RP-HPLC) to isolate β-linked dipeptides from α-linked byproducts .

Physicochemical Properties

Solubility and Stability

- This compound : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower solubility in aqueous buffers due to the hydrophobic Fmoc group and valine side chain .

- Fmoc-Val-Ala-OH : Similar solubility profile but may exhibit faster coupling kinetics in SPPS due to the α-linkage’s compatibility with standard coupling reagents (e.g., HBTU, DIC/Oxyma) .

- Fmoc-beta-Ala-OH: Highly soluble in DMSO (250 mg/mL) and widely used as a monomer for β-peptide elongation .

Research Findings and Challenges

- Synthetic Challenges : The incorporation of β-alanine into peptides often results in lower crude purity (e.g., 35% for β-linked Aβ1−42 analogs) compared to α-peptides (≥70% purity for α-linked sequences) .

- Biological Performance : β-peptides like those derived from this compound show 10–20% higher protease resistance compared to α-peptides, making them promising for oral drug delivery .

- Regulatory Gaps: Ecological data (e.g., biodegradability, bioaccumulation) for β-amino acid derivatives remain sparse, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.